molecular formula C11H13Br B8594678 2-Cyclopropylphenethyl bromide

2-Cyclopropylphenethyl bromide

Cat. No.: B8594678
M. Wt: 225.12 g/mol
InChI Key: SNEXWZZSJSYNHR-UHFFFAOYSA-N
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Description

Contextualization of Phenethyl Bromide Derivatives in Synthetic Chemistry

Phenethyl bromide, also known as (2-bromoethyl)benzene, and its derivatives are versatile intermediates in synthetic chemistry. echemi.com Structurally, phenethyl bromide consists of a benzene (B151609) ring linked to a two-carbon chain ending with a bromine atom. This arrangement makes it a valuable reagent for introducing the phenethyl group into various molecular frameworks.

The primary application of phenethyl bromide derivatives lies in their role as alkylating agents in nucleophilic substitution reactions. They react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds, yielding phenethyl-substituted compounds. This reactivity is fundamental to the synthesis of numerous pharmaceuticals and agrochemicals. For instance, phenethyl bromide is a key precursor in the synthesis of certain opioid receptor ligands and phenethylamine-based drugs. nih.gov It is also employed in the production of fragrances and other fine chemicals. echemi.com

Beyond classical nucleophilic substitutions, phenethyl bromide participates in more modern synthetic transformations, including photoredox-catalyzed reactions, such as photo-dimerization under specific catalytic conditions.

Table 1: Physicochemical Properties and Identification of Phenethyl Bromide
PropertyValueReference
CAS Number103-63-9
Molecular FormulaC₈H₉Br
Molecular Weight185.06 g/mol echemi.com
AppearanceColorless to pale yellow liquid echemi.com
Boiling Point~200-221°C echemi.com
Density1.355 g/cm³
SolubilityInsoluble in water; Soluble in ethanol (B145695) and ether echemi.com

Significance of the Cyclopropyl (B3062369) Moiety as a Strained Carbocyclic Motif

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. fiveable.me Its significance in organic and medicinal chemistry stems from its unique electronic and conformational properties, which arise from substantial ring strain. fiveable.melongdom.org This strain forces the C-C-C bond angles to be approximately 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. longdom.org

This inherent strain endows the cyclopropyl ring with several important characteristics:

Electronic Properties : The C-C bonds in a cyclopropane (B1198618) ring have enhanced p-character, giving them partial double-bond characteristics. fiveable.me This makes the ring susceptible to reactions typically associated with alkenes, including ring-opening reactions. fiveable.me

Metabolic Stability : In medicinal chemistry, the cyclopropyl group is often introduced to enhance a drug candidate's metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com This can lead to an improved pharmacokinetic profile. unl.pt

Conformational Rigidity : The rigid structure of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, potentially leading to a significant increase in binding potency to a biological target. scientificupdate.comunl.pt It can also serve as a rigid linker or as an isosteric replacement for an alkene. scientificupdate.com

The utility of this motif is demonstrated by the number of FDA-approved drugs containing a cyclopropyl group, which has grown significantly over the past decades. scientificupdate.com

Rationale for Dedicated Academic Inquiry into 2-Cyclopropylphenethyl Bromide Architectures

The rationale for investigating this compound lies in the synergistic combination of the phenethyl bromide scaffold's reactivity with the advantageous properties of the cyclopropyl moiety. Attaching the cyclopropyl group to the phenyl ring of phenethyl bromide creates a novel building block for advanced organic synthesis.

The primary motivations for studying this specific architecture include:

Creation of Novel Pharmaceutical Scaffolds : By using this compound as a synthetic intermediate, medicinal chemists can introduce the 2-cyclopropylphenethyl group into potential drug candidates. This could favorably modulate a compound's potency, selectivity, and metabolic profile. The cyclopropyl group can explore lipophilic binding pockets and optimize hydrophobic interactions with biological targets. unl.pt The presence of this specific group is noted in patented compounds, such as in a "cyclopropylphenethyl carbamoyl" derivative, indicating its relevance in the development of new chemical entities. google.com

Probing Structure-Activity Relationships (SAR) : The synthesis of this compound and its subsequent use in generating libraries of analogues allows for a systematic exploration of structure-activity relationships. It enables researchers to quantify the effect of a rigid, strained ring at the ortho position on a molecule's biological activity compared to, for example, a simple alkyl or other substituent.

Development of Advanced Materials : The unique conformational and electronic properties imparted by the cyclopropylphenyl group could be harnessed in materials science, potentially leading to the development of specialty polymers or advanced coatings with unique mechanical or thermal properties. longdom.org

Overview of Current Research Trajectories and Gaps in the Literature

A review of current scientific literature reveals that while the parent compounds—phenethyl bromide and various cyclopropyl-containing molecules—are well-documented, dedicated research specifically on this compound is not abundant. This represents a significant gap in the literature.

Current research trajectories in related areas focus on:

Synthesis of Cyclopropyl-Containing Building Blocks : There is extensive research into methods for creating cyclopropane rings, such as through Michael Initiated Ring Closure (MIRC) reactions and the Kulinkovich reaction. researchgate.netrsc.org These methods are crucial for accessing precursors to molecules like this compound.

Applications of Phenethyl Bromide Derivatives : Research continues to explore the use of substituted phenethyl bromides in synthesizing complex molecules, including opioid analogues and inhibitors of various enzymes. nih.govmdpi.com

Medicinal Chemistry of Cyclopropyl-Containing Drugs : Numerous studies focus on incorporating cyclopropyl groups into drug candidates to improve their pharmacological profiles. For instance, cyclopropyl groups have been used to enhance the half-life and potency of inhibitors for targets like IDO1. hyphadiscovery.com

The primary gap is the lack of a focused investigation into the synthesis, reactivity profile, and synthetic utility of this compound itself. Future research should address the most efficient synthetic routes to this compound, systematically document its reactivity with various nucleophiles and under different reaction conditions, and demonstrate its utility by synthesizing novel molecules with potential applications in medicinal chemistry or materials science. The existence of complex patented molecules containing the 2-cyclopropylphenethyl moiety suggests that such research would be highly valuable. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-(2-bromoethyl)-2-cyclopropylbenzene

InChI

InChI=1S/C11H13Br/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10H,5-8H2

InChI Key

SNEXWZZSJSYNHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2CCBr

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylphenethyl Bromide and Analogous Structures

Strategies for the Construction of the Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl ring into an organic molecule can be accomplished through several synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials.

Catalytic Cyclopropanation of Alkenes

A prominent and widely utilized strategy for forming cyclopropane (B1198618) rings involves the addition of a single carbon atom, in the form of a carbene or carbenoid, across a double bond. This approach is known as cyclopropanation.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It typically employs a carbenoid, an organozinc intermediate, generated in situ from diiodomethane (B129776) and a zinc-copper couple. In the context of synthesizing a precursor to 2-cyclopropylphenethyl bromide, this reaction would be applied to a substituted styrene (B11656). A key advantage of the Simmons-Smith reaction is its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the resulting cyclopropane.

To enhance the reaction's efficiency and substrate scope, several variants have been developed. A notable modification, introduced by Furukawa, involves the use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to cleaner reactions and higher yields.

Table 1: Comparison of Simmons-Smith Reagents

Reagent SystemDescriptionKey Features
CH₂I₂ / Zn(Cu)The traditional Simmons-Smith reagent.Heterogeneous, well-established for a variety of alkenes.
CH₂I₂ / Et₂ZnFurukawa's modification.Homogeneous, often results in higher yields and cleaner reactions.

The Corey-Chaykovsky reaction offers an alternative pathway to cyclopropanes, particularly from electron-deficient alkenes, utilizing sulfur ylides. While it is frequently used to synthesize epoxides from carbonyl compounds, its application can be extended to the cyclopropanation of α,β-unsaturated systems. For the synthesis of a this compound precursor, a suitable substrate, such as a substituted cinnamic ester or nitrile, could be treated with a sulfur ylide like dimethylsulfoxonium methylide. The reaction proceeds through the conjugate addition of the ylide to the alkene, followed by an intramolecular ring-closing displacement of the sulfonium (B1226848) group.

Michael Initiated Ring Closure (MIRC) reactions provide a powerful and stereocontrolled method for synthesizing highly substituted cyclopropanes. This strategy involves the conjugate addition of a nucleophile, such as a malonate ester or an α-halocarbonyl compound, to an activated alkene (a Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. The stereochemical outcome of MIRC reactions can often be predicted and controlled, making it a valuable tool in asymmetric synthesis.

Among the most versatile methods for cyclopropanation are metal-catalyzed carbene transfer reactions. These reactions typically involve the decomposition of a diazo compound, such as ethyl diazoacetate, by a transition metal catalyst to generate a metal-carbene intermediate. This highly reactive species then transfers the carbene fragment to an alkene. Rhodium(II) and copper(I) complexes are particularly effective catalysts for this transformation. A significant advantage of this method is the ability to achieve high levels of enantioselectivity by employing chiral catalysts, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Table 2: Common Catalysts and Carbene Precursors

CatalystCarbene PrecursorTypical Substrate
Rh₂(OAc)₄Ethyl diazoacetateStyrenes, various alkenes
Cu(I) complexesDiazoalkanesElectron-rich alkenes
Chiral Rh(II) catalystsDiazoestersProchiral alkenes for asymmetric synthesis

Cycloalkylation and Cycloaddition Approaches

Beyond carbene-based methods, cycloalkylation and cycloaddition reactions represent alternative strategies for the construction of the cyclopropyl moiety. Cycloalkylation involves the reaction of a 1,3-dihaloalkane with a compound containing an active methylene (B1212753) group in the presence of a base. This results in a double nucleophilic substitution to form the three-membered ring.

Cycloaddition reactions, particularly [2+1] cycloadditions, are conceptually related to carbene transfer reactions. However, other types of cycloadditions can also be employed. For instance, the thermal or photochemical decomposition of pyrazolines, which can be formed from the 1,3-dipolar cycloaddition of a diazoalkane to an alkene, can lead to the formation of cyclopropanes with the extrusion of nitrogen gas.

Generation of Cyclopropyl-Containing Grignard Reagents (e.g., Cyclopropylmagnesium Bromide)

Cyclopropylmagnesium bromide is a key intermediate in the synthesis of cyclopropyl-containing compounds. lookchem.com It is typically prepared through a Grignard reaction where cyclopropyl bromide reacts with magnesium metal in an ether solvent, such as anhydrous tetrahydrofuran (B95107) (THF). google.comguidechem.com The reaction is often initiated with a small amount of iodine to activate the magnesium surface. guidechem.com The resulting Grignard reagent is a colorless solution lookchem.com that can be used in various subsequent chemical transformations. lookchem.com

The formation of cyclopropylmagnesium bromide can be represented by the following reaction:

C3H5Br + Mg -> C3H5MgBr google.com

This Grignard reagent is a versatile tool in organic synthesis, allowing for the introduction of the cyclopropyl group onto various molecular scaffolds. lookchem.com For instance, it can react with trimethylborate to form cyclopropylboronic acid, which is a key component in Suzuki-Miyaura cross-coupling reactions. lookchem.comgoogle.com

ReagentConditionsProductReference
Cyclopropyl bromide, MagnesiumAnhydrous THF, Iodine (catalyst)Cyclopropylmagnesium bromide google.comguidechem.com
Cyclopropylmagnesium bromide, TrimethylborateEther solventCyclopropylboronic acid lookchem.comgoogle.com

Direct Synthesis of Cyclopropyl Bromide

Cyclopropyl bromide itself can be synthesized through several routes. One common method involves the reaction of cyclopropyl alcohol with a solution of hydrogen bromide in acetic acid. guidechem.com Another approach starts from γ-butyrolactone, which undergoes a series of reactions including esterification, chlorination, cyclization, hydrolysis, decarboxylation, and bromination to yield cyclopropyl bromide. google.com A newer, more environmentally friendly method involves the reaction of aminocyclopropane with a bromide source in the presence of an acidic material and a catalyst. google.com This method avoids the use of hazardous chemicals like mercury oxide and bromine. google.comresearchgate.net Additionally, a two-step synthesis from cyclopropyl formic acid has been developed, which involves the formation of cyclopropionyl imidazole (B134444) followed by a radical deacidification and bromination reaction. google.com

Starting MaterialKey ReagentsProductReference
Cyclopropyl alcoholHydrogen bromide, Acetic acidCyclopropyl bromide guidechem.com
γ-ButyrolactoneMultiple stepsCyclopropyl bromide google.com
AminocyclopropaneBromide source, Acid, CatalystCyclopropyl bromide google.com
Cyclopropyl formic acidCarbonyldiimidazole, TrichlorobromomethaneCyclopropyl bromide google.com

Methodologies for Assembling the Phenethyl Backbone

The construction of the phenethyl backbone is another crucial aspect of synthesizing this compound and its analogs. This is typically achieved through alkylation, arylation, or cross-coupling reactions.

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental strategies for forming the C(sp²)–C(sp³) bonds necessary for the phenethyl scaffold. organic-chemistry.org For instance, iron-catalyzed cross-coupling of alkyl chlorides with aryl Grignard reagents provides an efficient route to substituted arenes. organic-chemistry.org Similarly, cobalt-catalyzed alkylation of aromatic Grignard reagents with alkyl bromides has been shown to be effective. organic-chemistry.org More recently, palladium-catalyzed decarbonylative alkylation of acyl fluorides with alkylboranes has emerged as a method for forming (sp²)–C(sp³) bonds. organic-chemistry.org

Aryl- and alkenyl-substituted tertiary and quaternary centers can be synthesized with high regioselectivity using these methods. organic-chemistry.org Furthermore, the asymmetric Friedel-Crafts-type arylation of C-alkynyl imines represents a novel strategy for producing enantioenriched propargylamines, demonstrating a C(sp²)–C(sp³) bond formation. nih.gov Nickel/N-heterocyclic carbene catalysis has also enabled the highly enantioselective arylation and alkenylation of aldehydes using organoboronic esters. chinesechemsoc.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing the phenethyl backbone, with palladium- and cobalt-catalyzed reactions being particularly prominent. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. frontierspecialtychemicals.comlibretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound, such as an alkylboronic acid or ester, with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org

Significant progress has been made in C(sp²)–C(sp³) Suzuki-Miyaura couplings using alkylboronates and aryl halides, which is of particular interest to the pharmaceutical industry. nih.gov The use of potassium alkyltrifluoroborate salts and alkylboronic esters has become a popular strategy to circumvent the oxidative liabilities associated with alkylboronic acids. nih.gov The choice of ligand is crucial for the success of these reactions, with electron-rich and bulky phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org

Coupling PartnersCatalyst SystemProduct TypeReference
Alkylboronic ester, Aryl halidePalladium catalyst, Phosphine ligand, BaseAryl-alkyl compound nih.gov
Phenylboronic acid, HaloarenePd(PPh₃)₄, BaseBiaryl tandfonline.com
Alkenylborane, Organic halidePd(PPh₃)₄, BaseAlkenyl-substituted compound tandfonline.com

Cobalt-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed reactions. rsc.orgresearchgate.net These reactions have shown great utility in forming C(sp²)–C(sp³) bonds. princeton.edu A notable example is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents, which allows for the introduction of the cyclopropyl ring onto a variety of primary and secondary alkyl iodides. nih.gov This reaction is chemoselective and diastereoconvergent. nih.gov

The catalytic system often consists of a simple cobalt(II) salt, such as cobalt(II) chloride, sometimes in combination with other additives like lithium iodide and a 1,3-diene. thieme-connect.comthieme-connect.com This system is effective for coupling alkyl halides with alkyl Grignard reagents and can tolerate various functional groups. thieme-connect.comthieme-connect.com The mechanism is thought to involve radical intermediates. nih.gov

Coupling PartnersCatalyst SystemProduct TypeReference
Alkyl iodide, Cyclopropyl Grignard reagentCobalt catalystAlkyl-cyclopropane nih.gov
Alkyl halide, Alkyl Grignard reagentCobalt(II) chloride, Lithium iodide, 1,3-dieneAlkyl-alkyl compound thieme-connect.comthieme-connect.com
α-Bromo amide, Grignard reagentCobalt catalystα-Aryl or α-alkenyl amide scispace.com
Nickel-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, offering a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound analogs, nickel catalysis can be employed in cross-electrophile coupling reactions. These reactions are particularly useful for constructing complex molecular architectures from readily available starting materials. nih.gov

One notable application involves the coupling of aryl bromides with α-chloro esters, facilitated by a nickel catalyst in a paired electrolysis system. This method allows for the enantioselective synthesis of α-aryl esters, which can be precursors to a wide range of organic molecules. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups on both the aryl bromide and the α-chloro ester. nih.gov

The proposed mechanism for this transformation involves the initial reduction of a Ni(II) species to a Ni(I) species at the cathode. Simultaneously, the anode oxidizes a bromide anion to a bromine radical, which then abstracts a hydrogen atom from a silane. The resulting silyl (B83357) radical abstracts the chlorine atom from the α-carbonyl chloride to generate an alkyl radical. This radical is then captured by the Ni(I) species to form an (alkyl)(aryl)Ni(III) intermediate, which undergoes reductive elimination to yield the desired product and regenerate the Ni(I) catalyst. nih.gov

Another relevant nickel-catalyzed method is the reductive cyanation of aryl halides using cyanogen (B1215507) bromide. This protocol provides a practical route to aryl nitriles, which are valuable intermediates in organic synthesis. The reaction tolerates a wide array of functional groups and proceeds under mild conditions. mdpi.com The mechanism is thought to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by reduction to a Ni(I) species, which then reacts with cyanogen bromide and undergoes reductive elimination. mdpi.com

Furthermore, nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-diol derivatives has been shown to produce alkylcyclopropanes. nih.gov This method is significant as it allows for the synthesis of cyclopropane-containing molecules, which are of interest in medicinal chemistry. The reaction is believed to proceed through the formation of alkyl radicals, which then react with the nickel catalyst. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
NiBr2·glyme / L7Aryl bromide, α-chloroesterα-aryl esterEnantioselective, paired electrolysis nih.gov
Ni(cod)2 / ZnAryl halide, BrCNAryl nitrileReductive cyanation, broad functional group tolerance mdpi.com
Nickel catalyst1,3-dimesylateAlkylcyclopropaneIntramolecular, forms cyclopropanes nih.gov
[NiI(COD)Br]2-Ni(I) precursorUseful for synthesizing other Ni(I) complexes chemrxiv.org

S_N2 Reactions Involving Alkyl Halides

The S_N2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry and represents a key method for the synthesis of this compound. pressbooks.pubbyjus.com This reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group and an inversion of stereochemistry at the carbon center. pressbooks.pubmasterorganicchemistry.com

In the context of synthesizing this compound, a suitable precursor would be an alcohol, such as 2-cyclopropylphenylethanol. This alcohol can be converted into an alkyl halide through various methods. A common approach is the use of reagents like phosphorus tribromide (PBr3), which transforms the hydroxyl group into a good leaving group, facilitating the subsequent S_N2 reaction.

The rate and efficiency of the S_N2 reaction are influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For the synthesis of this compound, the substrate is a primary alkyl halide, which is ideal for S_N2 reactions due to minimal steric hindrance. masterorganicchemistry.com

The choice of nucleophile is also critical. Strong, negatively charged nucleophiles generally lead to faster reaction rates. libretexts.org The leaving group's ability to stabilize the negative charge it acquires upon departure is another key consideration. Bromide is a good leaving group, making it a suitable choice for this synthesis. libretexts.org

Polar aprotic solvents are typically preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity. libretexts.org

FactorInfluence on S_N2 Reaction RateRelevance to this compound Synthesis
Substrate StructureLess steric hindrance increases the rate.The primary nature of the phenethyl halide is favorable. masterorganicchemistry.com
Nucleophile StrengthStronger nucleophiles react faster.A potent nucleophile is required for efficient reaction. libretexts.org
Leaving Group AbilityBetter leaving groups increase the rate.Bromide is an effective leaving group. libretexts.org
SolventPolar aprotic solvents are preferred.Enhances nucleophilicity and reaction rate. libretexts.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, each offering unique advantages for accessing a range of related compounds.

Coupling of Cyclopropyl Precursors with Brominated Phenethyl Fragments

A convergent approach to this compound involves the coupling of a cyclopropyl-containing fragment with a brominated phenethyl moiety. This strategy allows for the independent synthesis and modification of each fragment before they are joined, which can be advantageous for optimizing yields and purity.

One potential coupling reaction is a nickel-catalyzed cross-coupling, similar to those described in section 2.2.2.3. For instance, a cyclopropyl Grignard reagent could be coupled with a 2-bromo-1-phenylethyl bromide derivative in the presence of a nickel catalyst. However, controlling the regioselectivity of such a reaction could be challenging.

Bromination of Precursor Alcohols or Alkenes

A more common and often more direct route involves the bromination of a precursor alcohol or alkene. This represents a divergent approach, where a common intermediate is used to generate a variety of final products.

The bromination of 2-cyclopropylphenylethanol is a straightforward method to produce this compound. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents convert the alcohol into a good leaving group, which is then displaced by a bromide ion.

Alternatively, the synthesis can start from an alkene, such as 2-cyclopropylstyrene. The addition of hydrogen bromide (HBr) across the double bond would, according to Markovnikov's rule, place the bromine atom at the benzylic position, yielding 1-bromo-1-(2-cyclopropylphenyl)ethane. To obtain the desired this compound, an anti-Markovnikov addition of HBr is required. This can be achieved through a radical addition mechanism, often initiated by peroxides. However, a potential side reaction in the case of 2-cyclopropylstyrene is the ring-opening of the cyclopropyl group under radical conditions. scispace.comthieme-connect.com

Visible-light-mediated vicinal dihalogenation of unsaturated C-C bonds offers another route. For instance, the reaction of styrenes with a brominating reagent in the presence of a photocatalyst can lead to dibrominated products. nih.govacs.org Subsequent selective reduction of one of the bromine atoms could potentially yield the desired product.

PrecursorReagentProductKey Considerations
2-CyclopropylphenylethanolPBr₃ or SOBr₂This compoundStandard alcohol to bromide conversion.
2-CyclopropylstyreneHBr, peroxidesThis compoundAnti-Markovnikov addition is necessary; risk of cyclopropane ring-opening. scispace.comthieme-connect.com
2-CyclopropylstyreneBrominating agent, photocatalystDibrominated intermediateRequires subsequent selective reduction. nih.govacs.org

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules, including derivatives of this compound. youtube.comyoutube.comyoutube.com This approach involves mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.com

For a complex derivative of this compound, the analysis might begin by disconnecting the C-Br bond, identifying 2-cyclopropylphenylethanol as a key intermediate. This alcohol could then be further disconnected. For example, the bond between the phenyl ring and the ethyl group could be broken, leading back to a cyclopropylbenzene (B146485) derivative and a two-carbon synthon.

Alternatively, a functional group interconversion (FGI) could be considered. For instance, if the target molecule contains other functional groups on the aromatic ring, the retrosynthetic analysis would involve determining the optimal stage to introduce these groups. youtube.com For example, if a nitro group is desired, one might consider nitrating a precursor molecule before or after the introduction of the cyclopropylphenethyl side chain. The timing of such steps is crucial to avoid unwanted side reactions or chemoselectivity issues. youtube.com

The synthesis of various derivatives can be planned by identifying a common intermediate from which multiple target molecules can be accessed. This divergent approach is efficient for creating a library of related compounds for structure-activity relationship studies.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The stereoselective synthesis of this compound is crucial when the biological activity of the compound is dependent on its stereochemistry. thieme.de This involves controlling the formation of chiral centers to produce a single enantiomer or diastereomer in excess.

One approach to achieving stereoselectivity is through the use of chiral catalysts in reactions such as the nickel-catalyzed cross-coupling mentioned earlier. nih.gov Chiral ligands can coordinate to the metal center and create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Another strategy is to start with a chiral precursor. For example, a stereoselective reduction of a ketone precursor, 2-cyclopropylacetophenone, using a chiral reducing agent could yield an enantiomerically enriched 2-cyclopropylphenylethanol. This chiral alcohol can then be converted to the corresponding bromide with retention or inversion of configuration, depending on the reaction conditions.

The S_N2 reaction itself is inherently stereospecific, proceeding with inversion of configuration. masterorganicchemistry.com Therefore, if a chiral alcohol is converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group, the subsequent S_N2 reaction with a bromide nucleophile will result in a predictable inversion of the stereocenter.

The synthesis of specific diastereomers becomes relevant when there are multiple chiral centers in the molecule. In such cases, the synthetic strategy must carefully control the stereochemistry at each center. This can be achieved through a combination of substrate control, where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent reactions, and reagent control, where a chiral reagent or catalyst is used to induce a specific stereochemical outcome. tongji.edu.cnnih.gov

MethodDescriptionOutcome
Chiral CatalysisUse of a chiral ligand in a metal-catalyzed reaction.Enantiomerically enriched product. nih.gov
Chiral PrecursorStarting with an enantiomerically pure material.Enantiomerically enriched product.
Stereospecific ReactionUtilizing a reaction that proceeds with a known stereochemical outcome, such as S_N2.Inversion of configuration at the reaction center. masterorganicchemistry.com
Diastereoselective SynthesisControlling the formation of multiple chiral centers.A specific diastereomer is formed in excess. tongji.edu.cnnih.gov

Reactivity and Mechanistic Investigations of 2 Cyclopropylphenethyl Bromide

Influence of the Cyclopropyl (B3062369) Group on Molecular Reactivity

The presence of a cyclopropyl group introduces unique electronic and structural features that significantly influence the molecule's reactivity.

Electronic Effects and Orbital Interactions

The cyclopropyl group can stabilize an adjacent positive charge even more effectively than a phenyl group. edubull.comresosir.com This stabilization arises from the conjugation between the "bent" orbitals of the cyclopropyl ring and the vacant p-orbital of a cationic center. edubull.comresosir.com The carbon-carbon bonds in a cyclopropane (B1198618) ring possess significant p-character, allowing them to interact with and delocalize adjacent electronic charges. stackexchange.com This electronic donation can influence the reactivity of the aromatic ring and the benzylic position. While the cyclopropyl group is a good π-electron donor, it is generally considered a poor π-electron acceptor. stackexchange.com

Ring Strain Release in Chemical Transformations

Cyclopropane possesses considerable ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org This inherent strain energy of approximately 27.6 kcal/mol can be a powerful driving force in chemical reactions. masterorganicchemistry.com Reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable due to the release of this strain. nih.govresearchgate.net This principle suggests that 2-cyclopropylphenethyl bromide could undergo reactions involving the cleavage of the three-membered ring.

Cyclopropylcarbinyl Rearrangements and Related Cationic Intermediates

A hallmark of cyclopropyl-substituted systems is the cyclopropylcarbinyl rearrangement. When a positive charge develops on the carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl cation), it can undergo a rapid rearrangement to a homoallyl cation, often involving a bicyclobutonium ion as a transition state or intermediate. nih.gov This rearrangement is a well-established phenomenon and is driven by the relief of ring strain. nih.gov In the context of this compound, solvolysis reactions or other processes that generate a carbocation at the benzylic position could potentially trigger such a rearrangement.

Rearrangements Involving Radical Intermediates

Radical reactions involving cyclopropyl-substituted compounds can also lead to ring-opening. vt.edubeilstein-journals.org A radical generated on a carbon adjacent to a cyclopropyl group can rearrange to a more stable homoallyl radical. researchgate.netresearchgate.net The rate and products of these rearrangements are influenced by factors such as the stability of the resulting radical and stereoelectronic effects. vt.edupsu.edu For instance, free-radical bromination of some cyclopropylarenes has been shown to yield ring-opened 1,3-dibromides. vt.edu Therefore, under radical conditions, this compound could potentially undergo rearrangement initiated by the formation of a radical intermediate.

Base-Catalyzed Cyclopropane Ring Cleavage Reactions

While less common than acid-catalyzed or radical-mediated openings, base-catalyzed cleavage of cyclopropane rings can occur, particularly in activated systems. nih.govorganic-chemistry.org For unactivated cyclopropanes, strong bases or specific catalytic systems are often required. sci-hub.se The feasibility of a base-catalyzed ring cleavage in this compound would depend on the reaction conditions and the ability of the base to facilitate the opening of the relatively stable cyclopropylarene moiety.

Reactivity of the Phenethyl Bromide Moiety

The phenethyl bromide portion of the molecule, C₆H₅CH₂CH₂Br, is a primary alkyl halide. wikipedia.org This functional group is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The reactivity of the C-Br bond is influenced by the adjacent phenyl group. While the phenyl group can stabilize a developing positive charge at the benzylic position (the carbon attached to the ring), in the case of the β-carbon (where the bromine is attached), its electronic influence is less direct but can still play a role in reaction rates and pathways. Reactions with nucleophiles would be expected to displace the bromide ion. Strong, non-nucleophilic bases would favor elimination to form styrene (B11656) derivatives.

Nucleophilic Substitution Processes (S_N1 and S_N2 Pathways)

Nucleophilic substitution reactions are fundamental to the reactivity of alkyl halides like this compound. libretexts.org These reactions involve the replacement of the bromide leaving group by a nucleophile. The reaction can proceed through two primary mechanisms: the S_N1 (Substitution Nucleophilic Unimolecular) and the S_N2 (Substitution Nucleophilic Bimolecular) pathways. youtube.comsavemyexams.com

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, simultaneously displacing the bromide ion. youtube.comdalalinstitute.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com For this compound, being a primary alkyl halide, the S_N2 pathway is generally favored as it avoids the formation of a highly unstable primary carbocation. organic-chemistry.org Factors that favor the S_N2 mechanism include the use of a strong nucleophile and a polar aprotic solvent. organic-chemistry.org

The S_N1 reaction , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of the S_N1 reaction is primarily dependent on the concentration of the alkyl halide. masterorganicchemistry.com While primary alkyl halides like this compound are generally poor substrates for S_N1 reactions due to the instability of primary carbocations, the proximity of the cyclopropyl group could potentially influence this pathway through neighboring group participation, although this is less common for primary systems. organic-chemistry.orgmasterorganicchemistry.com S_N1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate. organic-chemistry.org

FactorS_N1 PathwayS_N2 Pathway
Substrate Structure Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary
Kinetics Unimolecular (rate = k[Alkyl Halide])Bimolecular (rate = k[Alkyl Halide][Nucleophile])
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Nucleophile Weak nucleophile is sufficientStrong nucleophile required
Solvent Polar proticPolar aprotic

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of an alkene. masterorganicchemistry.com These reactions typically compete with nucleophilic substitution. dalalinstitute.com The two main elimination mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). libretexts.org

The E2 reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. dalalinstitute.comksu.edu.sa The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway. ksu.edu.sa For this compound, E2 elimination would lead to the formation of a double bond in the ethyl chain.

The E1 reaction is a two-step process that begins with the same rate-determining step as the S_N1 reaction: the formation of a carbocation. labxchange.org In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. labxchange.org The rate of the E1 reaction is dependent only on the concentration of the alkyl halide. labxchange.org E1 reactions are often in competition with S_N1 reactions and are favored by the use of a weak base and a polar protic solvent. libretexts.org Due to the instability of the primary carbocation, the E1 pathway is generally less likely for this compound under standard conditions. libretexts.org

FeatureE1 ReactionE2 Reaction
Substrate Tertiary > SecondaryTertiary > Secondary > Primary
Base Weak base requiredStrong base favored
Kinetics UnimolecularBimolecular
Mechanism Two steps (carbocation intermediate)One step (concerted)
Solvent Polar proticLess important, can be polar aprotic

Role as a Leaving Group in Organometallic and Cascade Reactions

The bromide in this compound serves as an effective leaving group, not only in classical substitution and elimination reactions but also in more complex transformations involving organometallic reagents and cascade sequences. In these reactions, the carbon-bromine bond is cleaved, often through oxidative addition to a low-valent transition metal center. nih.gov This initial activation step generates an organometallic intermediate that can then participate in a variety of subsequent bond-forming events.

For instance, in the context of cross-coupling reactions, the oxidative addition of the C-Br bond to a transition metal catalyst, such as palladium or nickel, is a crucial initiating step. nih.gov The resulting organometallic species can then undergo further reactions like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Br bond as a leaving group is fundamental to the success of these powerful synthetic methods.

Electrophilic Activation and Carbocation Formation

The carbon atom attached to the bromine in this compound is electrophilic due to the electronegativity of the bromine atom. This electrophilicity is the basis for its reactivity towards nucleophiles. The formation of a carbocation intermediate is a key step in S_N1 and E1 reactions. masterorganicchemistry.comlabxchange.org

The stability of the carbocation is a critical factor in determining the reaction pathway. masterorganicchemistry.com Primary carbocations are generally unstable. organic-chemistry.org However, the presence of the adjacent cyclopropyl group in this compound could potentially stabilize a developing positive charge through a phenomenon known as "cyclopropylcarbinyl cation" rearrangement, although this is more pronounced in systems where the carbocation is directly attached to the ring. The generation of carbocation intermediates can also be facilitated by the use of Lewis acids or under photoredox catalysis conditions, which can promote the heterolysis of the C-Br bond. nih.govlibretexts.org

Interplay and Remote Effects Between the Cyclopropyl and Bromide Functionalities

The cyclopropyl group and the bromide functionality in this compound, though separated by an ethyl bridge, can exert remote electronic effects on each other. The cyclopropyl group, with its unique hybrid orbitals having significant p-character, can act as an electron-donating group through conjugation. This electronic donation can influence the reactivity at the carbon-bromine bond. For instance, it could subtly affect the rate of reactions involving carbocation formation by stabilizing the transition state leading to the intermediate.

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound can be significantly altered and controlled through the use of catalysts. Transition metals, in particular, play a pivotal role in activating the C-Br bond and directing the course of the reaction. sigmaaldrich.comrsc.orgprinceton.edu

Transition Metal Catalysis (e.g., Ni-catalyzed reductive ring opening)

Nickel catalysts are particularly effective in promoting reactions of alkyl halides. oaes.cc In the context of this compound, nickel catalysis can facilitate a variety of transformations. One notable reaction is the reductive ring-opening of the cyclopropyl group. beilstein-journals.org

Nickel-catalyzed reductive cross-coupling reactions, for example, often proceed through a mechanism involving the oxidative addition of the alkyl bromide to a Ni(0) species to form a Ni(II) intermediate. caltech.edu This intermediate can then undergo further steps. In the case of a cyclopropyl-containing substrate, the strain of the three-membered ring can make it susceptible to opening. Under reductive conditions, often employing a metal reductant like zinc or manganese, a nickel catalyst can promote the cleavage of a C-C bond within the cyclopropyl ring. beilstein-journals.orgorganic-chemistry.org This process can lead to the formation of a linear alkyl chain, effectively transforming the cyclic moiety into an acyclic one. The regioselectivity of the ring-opening can often be controlled by the nature of the ligand on the nickel catalyst and the reaction conditions. beilstein-journals.org Such catalytic strategies offer a powerful tool for skeletal rearrangements and the synthesis of complex molecular architectures from readily available starting materials. rsc.org

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, utilizing electron-pair accepting species to activate substrates towards a variety of transformations. wikipedia.org In the context of this compound, a Lewis acid would coordinate to the bromine atom, polarizing the carbon-bromine bond. This polarization enhances the leaving group ability of the bromide, facilitating either heterolytic cleavage to form a carbocationic intermediate or promoting a radical pathway.

The mechanism often involves the formation of an adduct between the Lewis acid and the halogen, which weakens the C-Br bond. wikipedia.org For instance, strong Lewis acids such as aluminum bromide (Al₂Br₆) and aluminum chloride (Al₂Cl₆) are known to catalyze reactions like Friedel-Crafts alkylations and isomerizations by generating carbocationic species. acs.org Alternatively, certain Lewis acids, like zirconium(IV) chloride (ZrCl₄), have been shown to catalyze benzylic brominations through a radical generation pathway, a process that can be initiated by light. nih.gov This dual potential for ionic and radical pathways makes the choice of Lewis acid and reaction conditions critical in directing the reactivity of substrates like this compound. The Lewis acid can also play a role in mitigating product inhibition by abstracting the bromide byproduct from the active catalyst, thereby improving catalytic turnover. rsc.org

Table 1: Examples of Lewis Acids and Their Roles in Related Reactions

Lewis Acid Typical Application/Role Mechanism Reference(s)
AlCl₃, SnCl₄, BF₃ Friedel-Crafts reactions, Diels-Alder Heterolytic bond cleavage, LUMO lowering wikipedia.org
ZrCl₄ Benzylic bromination with DBDMH Radical generation nih.gov

Supramolecular Catalysis (e.g., β-cyclodextrin host-guest interactions)

Supramolecular catalysis leverages non-covalent interactions to assemble a catalyst system that can mimic the efficiency and selectivity of natural enzymes. researchgate.net A prominent example is the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov β-cyclodextrin, composed of seven glucose units, is particularly well-suited for encapsulating aromatic molecules.

For a substrate like this compound, the hydrophobic phenyl and cyclopropyl moieties would be expected to form a stable host-guest inclusion complex with the β-cyclodextrin cavity in an aqueous medium. nih.govbeilstein-journals.org This encapsulation can achieve several catalytic effects: it can increase the effective concentration of the substrate, shield it from the bulk solvent, and bring it into close proximity with a co-catalyst or reactive species. researchgate.net Research on similar systems has demonstrated that such host-guest complexation can significantly accelerate reactions involving alkyl halides. nih.govwiley-vch.de The binding affinity of a guest molecule to the cyclodextrin (B1172386) cavity is a key parameter, often quantified by the binding constant (Kc).

Table 2: Binding Constants for Host-Guest Complexes with β-Cyclodextrin Derivatives

Guest Molecule Host Molecule Binding Constant (Kc, M⁻¹) Significance Reference
Caffeic acid phenethyl ester (CAPE) β-Cyclodextrin 2204.8 Strong binding, suitable for increasing solubility and stability nih.gov
Caffeic acid phenethyl ester (CAPE) Hydroxypropyl-β-cyclodextrin 3468.2 Enhanced binding compared to native β-cyclodextrin nih.gov

The formation of the inclusion complex alters the chemical environment of the this compound, which can lead to enhanced reaction rates and altered product selectivities compared to the reaction in bulk solution.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism where both a proton and an electron are transferred in a single kinetic step or in rapid succession. acs.orgdiva-portal.org This process is crucial in a vast array of chemical and biological systems as it provides a lower-energy pathway for redox reactions by avoiding the formation of high-energy charged intermediates like radical cations or anions. acs.org For an alkyl halide such as this compound, PCET can serve as a non-traditional method for homolytic C-Br bond cleavage, generating a carbon-centered radical. acs.orgrsc.org

There are three primary PCET pathways: annualreviews.org

Stepwise Electron-Then-Proton Transfer (ETPT): An initial electron transfer is followed by a proton transfer.

Stepwise Proton-Then-Electron Transfer (PTET): An initial proton transfer is followed by an electron transfer.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred simultaneously in a single elementary step.

The concerted pathway is often the most efficient as it bypasses the high-energy intermediates associated with the stepwise mechanisms. acs.org The application of PCET to the reduction of alkyl halides has been explored, demonstrating its utility in generating alkyl radicals under mild conditions. rsc.orgresearchgate.net While specific studies on this compound are not prevalent, the principles of PCET are broadly applicable and suggest a potential route for its activation in the presence of a suitable photocatalyst or electrochemical setup, a proton donor/acceptor, and an electron donor/acceptor.

Table 3: Mechanistic Pathways in Proton-Coupled Electron Transfer (PCET)

Pathway Description Intermediate(s)
ETPT Electron transfer followed by proton transfer Radical anion
PTET Proton transfer followed by electron transfer Protonated species

Detailed Mechanistic Pathways of Reactions Involving this compound

Identification of Key Intermediates (e.g., phenonium ions, radical species)

The reactions of this compound can be expected to proceed through distinct mechanistic pathways, each characterized by specific reactive intermediates. The structure of the substrate, with a phenyl group β to the leaving group, strongly suggests the potential for anchimeric assistance (neighboring group participation).

Phenonium Ion Intermediates: In polar, nucleophilic solvents, the solvolysis of 2-phenylethyl derivatives is well-documented to proceed via a bridged, symmetrical phenonium ion intermediate. nih.govkoreascience.kr This pathway arises from the participation of the π-electrons of the phenyl ring in displacing the bromide leaving group. Seminal studies using 14C-labeled 2-phenylethyl tosylates provided definitive proof for this mechanism, showing that the label becomes scrambled between the α and β carbons in the product, which is only possible through a symmetrical intermediate. cdnsciencepub.comresearchgate.net The extent of this rearrangement is highly dependent on the solvent, indicating a competition between the solvent-assisted pathway (SN2) and the phenyl-assisted pathway (via the phenonium ion). researchgate.net Gas-phase studies have also confirmed the thermodynamic stability of the phenonium ion. oup.com

Table 4: Rearrangement in the Solvolysis of 2-Phenylethyl-1-¹⁴C-p-toluenesulphonate

Solvent % Rearrangement Implied Mechanism Reference
Absolute Ethanol (B145695) 0.3% Predominantly direct nucleophilic substitution researchgate.net
Glacial Acetic Acid 5.5% Minor phenyl participation researchgate.net
90% Formic Acid 40% Significant phenyl participation researchgate.net

Radical Intermediates: The presence of the cyclopropyl group introduces the possibility of a radical-mediated pathway. The cyclopropylmethyl radical is a well-known "radical clock" because it undergoes a characteristic and very rapid ring-opening rearrangement to the but-3-enyl radical. psu.eduucl.ac.uk Therefore, if a reaction of this compound were to proceed through a radical intermediate (the 2-cyclopropylphenethyl radical), the detection of ring-opened products would serve as strong evidence for this mechanism. nih.gov Such radical intermediates could be generated through single-electron transfer (SET) from a photocatalyst or an electrochemical source. rsc.orgnih.gov

Stereochemical Outcomes and Diastereoconvergence

The stereochemical outcome of a reaction provides deep insight into its mechanism. For reactions involving this compound, the nature of the intermediates discussed above would dictate the stereochemistry of the products.

If the reaction proceeds through a classic SN1 mechanism involving a free, planar carbocation, racemization would be expected. masterorganicchemistry.com However, the involvement of a bridged phenonium ion intermediate complicates this picture. Reactions proceeding via a phenonium ion often occur through an ion-pair, and the stereochemical outcome can be influenced by the "front-side" attack of a nucleophile, leading to retention of configuration, or attack on the opposite carbon, leading to a rearranged product. nih.govoup.com Studies on the phenolysis of chiral 1-phenylethyl systems have shown that the stereochemistry (net retention vs. inversion) is highly dependent on the nature of the leaving group, providing strong support for an ion-pair mechanism rather than a fully dissociated carbocation. oup.com

Table 5: Stereochemical Outcome of Phenolysis of Optically Active 1-Phenylethyl Systems

Leaving Group Stereochemical Outcome of Ether Product Reference
Chloride, Bromide Net Retention oup.com
3,5-Dinitrobenzoate, Tosylate Net Retention oup.com

Diastereoconvergence: In cases where this compound might possess an additional stereocenter, the concept of diastereoconvergence becomes relevant. A diastereoconvergent reaction is one in which a mixture of diastereomeric starting materials is converted to a single diastereomeric product. This is typically achieved using a chiral catalyst or reagent that controls the stereochemistry of the reaction, regardless of the starting stereoisomer. For instance, the SnBr₄-catalyzed Friedel-Crafts alkylation of a diastereomeric mixture of alcohols has been shown to produce a single diastereomer in high selectivity. researchgate.net This principle could be applied to reactions of this compound, where a chiral Lewis acid or a supramolecular host could potentially control the approach of a nucleophile to an intermediate, leading to a single, desired stereochemical outcome from a mixture of starting diastereomers.

Applications of 2 Cyclopropylphenethyl Bromide in Advanced Organic Synthesis

Role as a Key Building Block for Complex Chemical Structures

The intrinsic structure of 2-Cyclopropylphenethyl bromide makes it a valuable synthon, or building block, for assembling more complex molecular architectures. organic-chemistry.org The phenethyl backbone is a common feature in many biologically active compounds and natural products. The presence of the cyclopropyl (B3062369) ring introduces a degree of conformational rigidity and a unique three-dimensional character that can be desirable in medicinal chemistry for optimizing binding interactions with biological targets. The reactive bromide handle serves as the primary point for synthetic elaboration, allowing this entire cyclopropyl-substituted phenethyl unit to be incorporated into larger, more intricate structures.

Precursor for Highly Functionalized Phenethyl Derivatives

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a diverse array of more functionalized molecules. This is primarily achieved through reactions that form new carbon-carbon bonds or introduce other functional groups at the position of the bromine atom.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. byjus.com this compound is an excellent substrate for several classes of these reactions.

Grignard Reagents: By reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (2-cyclopropylphenethyl)magnesium bromide, can be prepared. chemguide.co.uklibretexts.orgsigmaaldrich.com This organomagnesium compound is a potent nucleophile and can react with a wide variety of electrophiles to form new C-C bonds. masterorganicchemistry.comwikipedia.org For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. libretexts.org Reaction with carbon dioxide, followed by an acidic workup, would produce a carboxylic acid. wikipedia.org

Interactive Table 1: Potential Grignard Reactions with (2-Cyclopropylphenethyl)magnesium bromide

ElectrophileReagent ClassProduct Structure (after workup)Product Class
FormaldehydeAldehyde3-(2-Cyclopropylphenyl)propan-1-olPrimary Alcohol
AcetaldehydeAldehyde4-(2-Cyclopropylphenyl)butan-2-olSecondary Alcohol
AcetoneKetone4-(2-Cyclopropylphenyl)-2-methylbutan-2-olTertiary Alcohol
Carbon DioxideGas/Electrophile3-(2-Cyclopropylphenyl)propanoic acidCarboxylic Acid
Ethylene OxideEpoxide4-(2-Cyclopropylphenyl)butan-1-olPrimary Alcohol

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds, particularly between sp2 and sp3 hybridized carbon atoms. mdpi.comlibretexts.orgyoutube.com this compound, as an alkyl halide, can act as the electrophilic partner in these transformations. byjus.com In reactions like the Suzuki coupling (with boronic acids), Negishi coupling (with organozinc reagents), or Kumada coupling (with other Grignard reagents), the bromide would be replaced by an aryl, vinyl, or other alkyl group, effectively joining the 2-cyclopropylphenethyl moiety to another organic fragment. byjus.commdpi.com The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. byjus.com

Interactive Table 2: Potential Cross-Coupling Reactions of this compound

Coupling PartnerReaction NameCatalyst System (Example)Product Class
Phenylboronic acidSuzuki CouplingPd(PPh₃)₄, BaseArylated Phenethane
Alkylzinc chlorideNegishi CouplingPd(dppf)Cl₂, Ni(acac)₂Alkylated Phenethane
VinyltributyltinStille CouplingPd(PPh₃)₄Alkenylated Phenethane
Phenylmagnesium bromideKumada CouplingNiCl₂(dppp)Arylated Phenethane

Beyond C-C bond formation, the bromide of this compound can be readily displaced by a wide range of nucleophiles in S_N2 reactions to introduce other heteroatom-based functional groups. thermofisher.com This strategic derivatization allows for the synthesis of a library of compounds from a single precursor, each with distinct chemical properties. For example, reaction with sodium azide (B81097) would yield an azide, which can be further reduced to a primary amine. Amines, thiols, and alkoxides can also serve as nucleophiles to generate the corresponding substituted products. kaskaden-reaktionen.de This versatility is critical for creating analogs in drug discovery programs or for installing handles for further chemical modification.

Interactive Table 3: Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)Azide (-N₃)
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
AmineAmmonia (NH₃)Primary Amine (-NH₂)
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SPh)
AcetateSodium Acetate (NaOAc)Ester (-OAc)

Utility in Cascade and Rearrangement Processes for Skeletal Diversity

The strained cyclopropyl group within the molecule offers unique opportunities for cascade and rearrangement reactions, which can rapidly build molecular complexity from a simple starting material. nih.gov Under certain conditions, particularly those involving the formation of a carbocation intermediate at the carbon bearing the leaving group, the cyclopropyl ring can undergo ring-opening. This process relieves ring strain and can initiate a cascade of bond-forming events. researchgate.netwiley-vch.de For example, a Lewis acid could promote the departure of the bromide, leading to a carbocation that induces the cyclopropane (B1198618) to open, forming a new carbocation that can be trapped by a nucleophile or participate in further cyclizations. wiley-vch.de

Furthermore, the phenethyl system itself can be prone to Wagner-Meerwein type rearrangements. masterorganicchemistry.commsu.edunih.gov If a carbocation is formed, a 1,2-hydride or even a 1,2-aryl shift could occur if it leads to a more stable carbocationic intermediate. msu.edunih.gov The interplay between potential cyclopropyl ring-opening and classical carbocation rearrangements could lead to a diverse range of molecular skeletons from a single precursor, depending on the specific reaction conditions. nih.gov

Contributions to Stereoselective Transformations

Introducing chirality in a controlled manner is a central goal of modern synthesis. This compound offers potential for stereoselective transformations. For example, if a chiral catalyst or reagent is used, the nucleophilic substitution of the bromide could proceed with stereocontrol, leading to a specific enantiomer of the product. rsc.org Similarly, in cross-coupling reactions, the use of chiral ligands on the metal catalyst can influence the stereochemical outcome of reactions that create a new stereocenter. clockss.org The synthesis of enantiomerically pure analogues of biologically active compounds is often crucial for their efficacy and safety, and this starting material provides a substrate where such stereocontrol could be exerted. rsc.org

Reagent for Mechanistic Elucidation in Broader Organic Reactions

Beyond its synthetic applications, the 2-cyclopropylphenethyl moiety can be a powerful tool for elucidating the mechanisms of organic reactions. The cyclopropyl group is a well-known "radical clock." If a reaction is suspected to proceed through a radical intermediate at the adjacent carbon, the cyclopropyl ring is likely to undergo a very rapid and irreversible ring-opening. The rate of this ring-opening is known, so by observing whether the cyclopropane ring remains intact or opens, chemists can determine the lifetime of the radical intermediate and confirm or refute a radical pathway.

Similarly, the cyclopropylcarbinyl system is highly sensitive to the formation of a positive charge. The development of a carbocation adjacent to the cyclopropyl ring often leads to a rapid rearrangement to a more stable homoallyl or cyclobutyl cation. Therefore, this compound can act as a mechanistic probe to detect the presence of carbocationic intermediates in substitution or elimination reactions.

Computational Chemistry and Theoretical Studies on 2 Cyclopropylphenethyl Bromide

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-cyclopropylphenethyl bromide are dictated by the interplay of steric and electronic effects originating from its constituent functional groups. Computational methods like Density Functional Theory (DFT) are instrumental in mapping these properties.

The primary sources of conformational isomerism in this compound are the rotations around the single bonds of the ethyl bridge and the bond connecting the ethyl group to the aromatic ring. The key dihedral angles define the spatial arrangement of the bromide atom relative to the cyclopropylphenyl moiety.

Theoretical calculations would identify several low-energy equilibrium geometries. These conformers would differ primarily in the torsion angle of the C(aryl)-C(α)-C(β)-Br chain, leading to distinct gauche and anti arrangements. The presence of the bulky cyclopropyl (B3062369) group at the ortho position introduces significant steric hindrance that would disfavor certain conformations, leading to a more complex rotational energy profile compared to unsubstituted phenethyl bromide.

A potential energy surface (PES) scan, performed computationally by systematically rotating key dihedral angles, reveals the conformational landscape of the molecule. This landscape is characterized by energy minima, corresponding to stable conformers, and saddle points, which are the transition states between them.

The global minimum would represent the most stable conformation, balancing steric repulsion and favorable electronic interactions. For this compound, steric clash between the bromoethyl side chain and the ortho-cyclopropyl group is a major determinant of the landscape. The energy differences between these minima are typically on the order of a few kcal/mol. The rotational barriers between conformers, representing the energy required to transition from one stable form to another, can also be quantified.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table is illustrative, representing typical data obtained from DFT calculations. The values are based on principles of conformational analysis for similar ortho-substituted aromatic compounds.

ConformerDihedral Angle (Cortho-Caryl-Cα-Cβ)Dihedral Angle (Caryl-Cα-Cβ-Br)Relative Energy (kcal/mol)
A (Global Minimum) ~120°~65° (gauche)0.00
B ~120°~180° (anti)1.5
C ~-60°~70° (gauche)2.1

Steric Influence : As a bulky substituent in the ortho position, the cyclopropyl ring imposes significant spatial restrictions on the adjacent phenethyl side chain. This steric hindrance limits the range of accessible rotational conformations, raising the energy of geometries where the side chain eclipses the cyclopropyl group.

Electronic Influence : The cyclopropane (B1198618) ring possesses unique electronic properties, with its C-C bonds having significant p-character. wiley.com This allows it to engage in conjugation with adjacent π-systems, such as the phenyl ring. wiley.comnih.gov This conjugative interaction is geometrically dependent and is maximized when the plane of the cyclopropyl ring is oriented in a "bisected" conformation relative to the plane of the aromatic ring. nih.gov This electronic preference for a specific orientation further restricts the conformational freedom of the molecule and can influence bond lengths within the cyclopropane ring itself. nih.gov Studies on related molecules have shown that the cyclopropyl group can significantly alter the conformational preferences of adjacent functionalities. nih.gov

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule are fundamental to its reactivity and can be effectively described by computational models. Frontier Molecular Orbital (FMO) theory and the analysis of charge distribution provide key insights.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. youtube.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the cyclopropyl-substituted benzene (B151609) ring. The cyclopropyl group, through its conjugative ability, acts as an electron-donating group, which would raise the energy of the HOMO relative to unsubstituted phenethyl bromide. The LUMO is anticipated to be a σ* antibonding orbital localized primarily along the C-Br bond, given the electronegativity of bromine. An electron transfer into this orbital would lead to the cleavage of the C-Br bond. Substituents are known to modulate HOMO-LUMO energies and thus fine-tune reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies Calculated via DFT

This table provides representative values for a molecule like this compound, illustrating typical outputs from quantum chemical calculations. Absolute values vary with the level of theory and basis set used.

Molecular OrbitalEnergy (eV)Description
HOMO -9.15π-orbital on the cyclopropyl-phenyl system
LUMO -0.78σ*-orbital localized on the C-Br bond
HOMO-LUMO Gap 8.37Indicator of kinetic stability

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of its constituent atoms. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the polar nature of specific bonds. researchgate.net The C-Br bond is highly polarized, with a significant partial positive charge (δ+) on the benzylic carbon and a partial negative charge (δ-) on the bromine atom.

This charge distribution can be visualized with a Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites susceptible to electrophilic attack. In this molecule, this would be concentrated around the electronegative bromine atom and the π-electron cloud of the aromatic ring.

Positive Potential (Blue) : Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. This would be found around the hydrogen atoms and the carbon atom attached to the bromine.

This detailed picture of charge distribution is critical for predicting intermolecular interactions and the molecule's reactive behavior.

An extensive search for scholarly articles and research data specifically focused on the computational and theoretical chemistry of This compound has revealed a significant lack of published studies. As a result, detailed, scientifically validated information required to populate the requested sections and subsections of the article is not available in the public domain.

The highly specific nature of the query—encompassing Bond Critical Point Analysis, transition state characterization, reaction coordinate mapping, activation barrier calculations, and theoretical predictions of selectivity for this particular compound—requires dedicated computational research that does not appear to have been conducted or published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without fabricating data, which would violate the core principles of scientific accuracy.

Should published research on the computational chemistry of this compound become available in the future, an article based on the requested outline could be constructed.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the use of one- and two-dimensional experiments, a detailed picture of the molecule's structure can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2-cyclopropylphenethyl bromide provide foundational information about the electronic environment of each proton and carbon atom. The chemical shifts (δ) are influenced by factors such as electronegativity, steric effects, and magnetic anisotropy. organicchemistrydata.org

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethyl, and cyclopropyl (B3062369) protons. The aromatic protons will typically appear in the downfield region (δ 6.0-9.5 ppm). pdx.edu The protons of the ethyl chain adjacent to the bromine atom (the methylene (B1212753) group) will be deshielded and appear further downfield than the methylene group adjacent to the cyclopropyl ring. youtube.com The cyclopropyl protons are characteristically found in the upfield region of the spectrum, often below 1.0 ppm, due to the unique shielding effects of the strained ring system.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts for carbon atoms are generally observed over a much wider range (0-220 ppm) than for protons. bhu.ac.in The aromatic carbons will resonate in the typical range for benzene (B151609) derivatives, while the sp³ hybridized carbons of the ethyl chain and cyclopropyl ring will appear at higher field. The carbon attached to the electronegative bromine atom will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.0 - 9.5120 - 140
Benzylic CH₂2.5 - 3.530 - 45
CH₂-Br3.0 - 4.030 - 40
Cyclopropyl CH0.5 - 1.55 - 20
Cyclopropyl CH₂0.2 - 1.00 - 10

Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions. sigmaaldrich.com

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for structural connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the benzylic protons and the protons on the adjacent carbon of the ethyl chain, as well as between the protons on the ethyl chain and the methine proton of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.org It is invaluable for assigning the resonances in both the ¹H and ¹³C spectra. For instance, the upfield proton signals of the cyclopropyl group would show a direct correlation to the corresponding upfield carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the benzylic protons and the aromatic carbons, as well as the carbons of the ethyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This experiment can provide information about the conformation and stereochemistry of the molecule.

Advanced NMR Techniques

Further structural refinement can be achieved using advanced NMR techniques. nptel.ac.in Pulsed-field gradients are employed in many modern 2D experiments to improve data quality by reducing artifacts. Solvent suppression techniques are essential when working with protonated solvents to eliminate the large solvent signal that can obscure the signals of interest. The use of high magnetic fields enhances both sensitivity and resolution, which is particularly beneficial for resolving complex spin systems and observing subtle coupling interactions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule with a high degree of accuracy. thermofisher.comhilarispublisher.com This allows for the calculation of the elemental formula, as the precise mass is unique to a specific combination of atoms. For this compound (C₁₁H₁₃Br), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M and M+2 peak pattern. researchgate.net

Table 2: Isotopic Information for Bromine

Isotope Natural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. wikipedia.orgyoutube.com In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure. nih.gov

Expected fragmentation patterns for this compound would include the loss of the bromine atom, the cleavage of the ethyl chain, and rearrangements involving the cyclopropyl and aromatic rings. The analysis of these fragmentation patterns provides definitive confirmation of the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds, making it exceptionally suitable for identifying and quantifying volatile impurities and byproducts in samples of this compound. The gas chromatograph separates the different components of a sample based on their volatility and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

In the context of this compound, GC-MS is instrumental in detecting residual starting materials, solvents, or byproducts from its synthesis. For instance, unreacted 2-cyclopropylacetophenone or the corresponding alcohol, 1-(2-cyclopropylphenyl)ethanol, could be identified as volatile impurities. The fragmentation pattern observed in the mass spectrum of this compound would be expected to show characteristic losses, such as the loss of a bromine atom or the cleavage of the ethyl chain, providing definitive structural confirmation.

Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS

Compound NameChemical FormulaMolecular Weight ( g/mol )Potential Origin
2-CyclopropylacetophenoneC₁₁H₁₂O160.21Starting material
1-(2-Cyclopropylphenyl)ethanolC₁₁H₁₄O162.23Intermediate
TolueneC₇H₈92.14Solvent

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatile Species

For the analysis of complex mixtures and non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC separates components in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimizes fragmentation and often provides the molecular ion peak.

LC-MS is particularly valuable for analyzing reaction mixtures during the synthesis of this compound, allowing for the monitoring of reaction progress and the identification of non-volatile intermediates and byproducts. It can also be used for the final purity assessment of the compound, detecting impurities that are not amenable to GC analysis. The high sensitivity and selectivity of LC-MS make it a powerful tool for trace impurity analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by absorbing infrared radiation (in IR spectroscopy) or through inelastic scattering of monochromatic light (in Raman spectroscopy).

For this compound, IR and Raman spectra would exhibit characteristic absorptions corresponding to its distinct structural features. The cyclopropyl group would show characteristic C-H stretching vibrations at higher wavenumbers (typically >3000 cm⁻¹) and ring deformation modes at lower frequencies. The aromatic ring would be identified by C-H stretching vibrations around 3030-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically in the range of 500-700 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Cyclopropyl C-HStretching>3000
Aromatic C-HStretching3030-3100
Aromatic C=CStretching1450-1600
C-BrStretching500-700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. In this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene derivative. Typically, benzene and its derivatives exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker, more structured band (the B-band) around 250-270 nm. The exact position and intensity of these bands can be influenced by the nature and position of the substituents on the aromatic ring. This technique can be useful for quantitative analysis and for confirming the presence of the aromatic system within the molecule.

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable chromatographic techniques for the separation and purity assessment of this compound. These methods offer high resolution and sensitivity, allowing for the separation of the main compound from closely related impurities.

In a typical HPLC or UHPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector, often a UV detector set to a wavelength where the analyte absorbs strongly, is used to monitor the eluting components. The purity of the this compound sample can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. These methods are crucial for quality control and for ensuring that the compound meets specific purity requirements.

Integrated Spectroscopic Approaches for Comprehensive Structural Determination

While each analytical technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous structural determination of this compound is best achieved through an integrated spectroscopic approach. This involves combining the data from multiple techniques to build a complete picture of the molecule.

Future Research Directions and Emerging Frontiers in 2 Cyclopropylphenethyl Bromide Chemistry

Development of Highly Efficient and Sustainable Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. uwindsor.ca Asymmetric synthesis, which favors the production of one stereoisomer over others, is of paramount importance. uwindsor.ca Future efforts in the chemistry of 2-cyclopropylphenethyl bromide will likely focus on the development of highly efficient and sustainable asymmetric synthetic routes. This involves moving beyond stoichiometric chiral auxiliaries towards catalytic asymmetric methods. sigmaaldrich.com The goal is to create enantiomerically pure or enriched products with minimal waste and energy consumption. uwindsor.casigmaaldrich.com

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound precursors. For instance, the asymmetric reduction of a corresponding ketone could yield chiral 2-cyclopropylphenethyl alcohol, a precursor to the bromide. Techniques like the Corey-Bakshi-Shibata (CBS) reduction have proven effective in the asymmetric synthesis of related compounds and could be adapted for this purpose. nih.gov Furthermore, the development of novel chiral ligands for transition metal catalysts could enable a broader range of asymmetric transformations.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of chemical reactions involving this compound are heavily influenced by the catalytic system employed. Future research will undoubtedly explore novel catalysts to enhance these aspects. This includes the development of dual catalytic systems, which can enable previously challenging cross-electrophile couplings. nih.gov For example, combining a nickel catalyst with a cobalt co-catalyst has shown promise in coupling aryl halides with alkyl halides, a strategy that could be applied to reactions involving this compound. nih.gov

Moreover, the use of palladium catalysts, such as Pd(PhCN)₂Cl₂/P(t-Bu)₃, has been shown to be effective for Sonogashira reactions of aryl bromides at room temperature, suggesting potential applications for creating new carbon-carbon bonds with this compound. nih.gov The exploration of non-metallic catalysts and ionic liquids also presents an exciting frontier for promoting reactions under milder and more sustainable conditions. aaqr.org

Investigation of Unconventional Reaction Pathways and Transformations

Beyond traditional synthetic routes, there is a growing interest in exploring unconventional reaction pathways. This can lead to the discovery of novel chemical transformations and provide access to unique molecular architectures. For this compound, this could involve investigating its behavior under photochemical or electrochemical conditions. For instance, electricity-driven asymmetric bromocyclization has been demonstrated for other systems, offering a green and efficient alternative to traditional methods. nih.gov

The study of reaction dynamics, including the potential for "roaming" pathways in SN2 reactions, could also reveal unexpected reactivity for this compound. nih.gov Computational studies have predicted unconventional pathways in the self-reaction of benzyl (B1604629) radicals, leading to products like anthracene (B1667546) and phenanthrene, highlighting the potential for surprising outcomes in related systems. nih.gov Understanding these alternative pathways is crucial for both predicting reaction outcomes and designing novel synthetic strategies.

Advanced Computational Predictions for De Novo Design and Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and elucidating reaction mechanisms. In the context of this compound, advanced computational methods can be employed for the de novo design of catalysts and for gaining a deeper mechanistic understanding of its reactions. Density functional theory (DFT) and ab initio calculations can model transition states and reaction intermediates, providing insights that are often difficult to obtain through experimental means alone.

For example, computational studies can help rationalize the stereochemical outcomes of asymmetric reactions by modeling the interactions between the substrate, catalyst, and reagents. sigmaaldrich.com They can also be used to predict the feasibility of unconventional reaction pathways and to design experiments to test these predictions. nih.gov The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new reactions and optimizing existing ones.

Expansion of Derivatization Strategies for Diverse Synthetic Targets

This compound serves as a valuable building block for the synthesis of more complex molecules. A key area of future research will be the expansion of derivatization strategies to access a wider range of synthetic targets. This involves exploring new coupling partners and reaction conditions to introduce diverse functional groups.

For instance, Grignard reagents derived from bromoalkanes have been successfully used in the asymmetric synthesis of various nitrogen-containing heterocycles. beilstein-journals.org Similar strategies could be applied to this compound to create novel scaffolds for medicinal chemistry. Furthermore, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) has been shown to be effective for the analysis of various compounds by gas chromatography-mass spectrometry (GC-MS), and similar techniques could be developed for the sensitive detection and quantification of this compound and its metabolites. nih.govmdpi.com The development of versatile and robust derivatization methods will significantly enhance the utility of this compound in synthetic chemistry.

Integrated Experimental and Theoretical Approaches for Comprehensive Chemical Understanding

The most profound advances in understanding the chemistry of this compound will likely come from integrated approaches that combine experimental and theoretical methods. This synergy allows for a more complete picture of reaction mechanisms, from the electronic structure of the reactants to the macroscopic outcome of the reaction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclopropylphenethyl bromide, and what factors influence reaction yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting cyclopropane derivatives with phenethyl bromide precursors in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reactivity. Yield optimization requires strict temperature control (e.g., 0–60°C), moisture-free conditions, and purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or GC-MS .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm) and phenethyl groups (aromatic protons δ ~6.5–7.5 ppm).
  • GC-MS/HPLC : Assess purity (>97% by area normalization) and detect impurities.
  • X-ray crystallography : Resolve molecular conformation and bond angles, particularly for sterically constrained cyclopropane rings .

Q. What are the key considerations for handling and storing this compound to prevent decomposition?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) and strong bases to prevent decomposition into HBr, CO, or CO2. Use fume hoods and PPE (gloves, goggles) during handling. Regularly check for discoloration or gas evolution, which indicate degradation .

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence the reactivity of this compound in SN1/SN2 mechanisms?

  • Methodological Answer : The cyclopropyl ring introduces steric hindrance and ring strain, favoring SN1 pathways in polar protic solvents (e.g., ethanol) due to carbocation stabilization. In SN2 reactions (e.g., with polar aprotic solvents like DMSO), reduced nucleophile accessibility may lower yields. Kinetic studies (varying solvent polarity and nucleophile strength) can differentiate mechanisms .

Q. What strategies resolve contradictory data on kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodological Answer : Perform time-dependent experiments under varying temperatures and concentrations. Use techniques like:

  • Isotopic labeling (e.g., deuterated solvents) to track reaction pathways.
  • SS-NMR or in-situ FTIR to monitor intermediate formation.
  • Computational simulations (DFT) to model transition states and energy barriers .

Q. How can computational models predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the cyclopropyl group’s electron-withdrawing effect may direct coupling to the para position of the phenethyl moiety. Validate predictions with Suzuki-Miyaura or Ullmann coupling experiments .

Q. What analytical methods identify decomposition pathways of this compound under thermal stress?

  • Methodological Answer : Use TGA-DSC to determine decomposition onset temperatures and GC-MS/FTIR to detect volatile byproducts (e.g., HBr, CO2). Compare accelerated aging studies (40–60°C) with Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.